molecular formula C16H12FN3O B10902689 3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

Cat. No.: B10902689
M. Wt: 281.28 g/mol
InChI Key: DVEIYPRHMCYOKE-VCHYOVAHSA-N
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Description

3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is a Schiff base compound derived from quinazolinone. Schiff bases are known for their wide range of biological activities and are often used in the synthesis of various pharmacologically active compounds . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE typically involves the condensation reaction between 2-methyl-4(3H)-quinazolinone and 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction would produce the corresponding amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE involves its interaction with various molecular targets. The Schiff base can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with biological membranes and proteins, potentially disrupting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINO}-2-METHYL-4(3H)-QUINAZOLINONE is unique due to its specific structure, which includes a quinazolinone core and a fluorophenyl group. This combination can enhance its stability and biological activity compared to other Schiff bases .

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

3-[(E)-(4-fluorophenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H12FN3O/c1-11-19-15-5-3-2-4-14(15)16(21)20(11)18-10-12-6-8-13(17)9-7-12/h2-10H,1H3/b18-10+

InChI Key

DVEIYPRHMCYOKE-VCHYOVAHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)F

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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